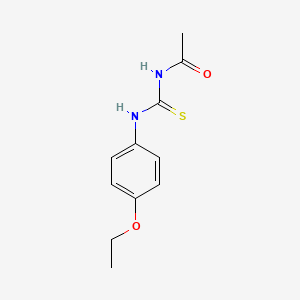3-ACETYL-1-(4-ETHOXYPHENYL)THIOUREA
CAS No.: 36997-72-5
Cat. No.: VC7227012
Molecular Formula: C11H14N2O2S
Molecular Weight: 238.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36997-72-5 |
|---|---|
| Molecular Formula | C11H14N2O2S |
| Molecular Weight | 238.31 |
| IUPAC Name | N-[(4-ethoxyphenyl)carbamothioyl]acetamide |
| Standard InChI | InChI=1S/C11H14N2O2S/c1-3-15-10-6-4-9(5-7-10)13-11(16)12-8(2)14/h4-7H,3H2,1-2H3,(H2,12,13,14,16) |
| Standard InChI Key | CUODKVSCZLUMEE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=S)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Spectral and Crystallographic Data
In related thioureas, ¹H NMR spectra typically show distinct resonances for aromatic protons (δ 6.8–7.5 ppm), thiourea NH groups (δ 9.5–11.5 ppm), and acetyl methyl groups (δ 2.1–2.5 ppm) . For example, 1-benzoyl-3-(4-methoxyphenyl)thiourea displays a carbonyl (C=O) stretch at 1,680 cm⁻¹ in FTIR, while the thiourea C=S bond appears near 1,250 cm⁻¹ . X-ray crystallography of similar structures reveals bond lengths of 1.36 Å for C=S and 1.23 Å for C=O, with dihedral angles between aryl and thiourea planes ranging from 15–25° .
Synthesis and Reaction Kinetics
Synthetic Routes
Thiourea derivatives are commonly synthesized via nucleophilic addition of amines to isothiocyanates or through condensation reactions. For 3-acetyl-1-(4-ethoxyphenyl)thiourea, a plausible route involves:
-
Step 1: Reaction of 4-ethoxyaniline with acetyl chloride to form N-(4-ethoxyphenyl)acetamide.
-
Step 2: Treatment with thiophosgene to generate the corresponding isothiocyanate intermediate.
-
Step 3: Condensation with ammonia or a primary amine to yield the target thiourea .
Microwave-assisted synthesis, as demonstrated for glucose-conjugated thioureas, could enhance reaction efficiency, reducing time from hours to minutes .
Kinetic Behavior
Kinetic studies of analogous reactions, such as 3-chloroacetylacetone with p-ethoxyphenyl thiourea, follow second-order kinetics with rate constants (k) of 1.2 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C in ethanol . Activation parameters include:
-
ΔH‡ = 45.6 kJ/mol
-
ΔS‡ = −120 J mol⁻¹ K⁻¹
These values suggest a concerted mechanism with a highly ordered transition state .
Thiourea derivatives exhibit moderate to strong inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease therapy. For instance, 1-benzoyl-3-(4-methoxyphenyl)thiourea shows 74.3% AChE inhibition at 100 µg/mL, comparable to the reference drug donepezil . Structural features such as electron-donating substituents (e.g., methoxy, ethoxy) enhance activity by improving solubility and target binding .
Antioxidant Activity
In DPPH radical scavenging assays, substituted thioureas demonstrate IC₅₀ values of 28–45 µg/mL, with activity correlating to the presence of aryl electron-donating groups . The ethoxy group in 3-acetyl-1-(4-ethoxyphenyl)thiourea may similarly stabilize radical intermediates, though experimental validation is needed.
Physicochemical Properties and Stability
Solubility and Partitioning
Thioureas with hydrophobic aryl groups (e.g., 4-ethoxyphenyl) typically show:
-
Water solubility: <0.1 mg/mL
-
LogP (octanol/water): ~2.5–3.0
These properties suggest moderate blood-brain barrier permeability, a critical factor for CNS-targeted drugs .
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds reveals melting points between 160–180°C, with decomposition onset near 250°C . Thermogravimetric analysis (TGA) indicates 5% mass loss at 120°C, attributable to solvent evaporation .
Computational and Molecular Modeling Insights
Density Functional Theory (DFT) Studies
Geometry optimization of 1-benzoyl-3-(4-methoxyphenyl)thiourea at the B3LYP/6-31G(d) level shows:
-
HOMO-LUMO gap: 4.2 eV
-
Molecular electrostatic potential (MEP): Negative charge localized on sulfur and oxygen atoms .
These results predict nucleophilic attack at the thiourea sulfur and electrophilic reactivity at the acetyl carbonyl .
Docking Simulations
AutoDock Vina simulations reveal binding affinities (−8.5 to −9.2 kcal/mol) between thioureas and AChE’s peripheral anionic site, driven by π-π stacking with Trp286 and hydrogen bonds to Ser293 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume